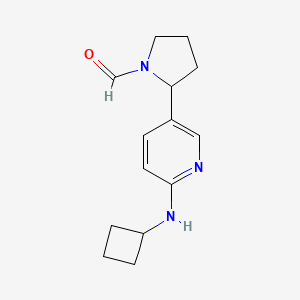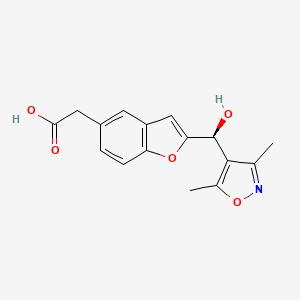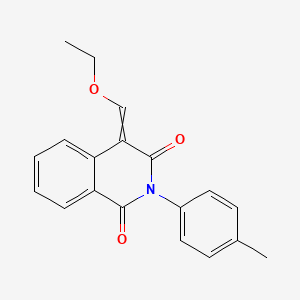![molecular formula C15H20N2O2 B11825909 (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol is a complex organic compound characterized by its unique hexahydro-azirino-pyrrolo-pyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol involves multiple steps, typically starting with the formation of the aziridine ring followed by the construction of the pyrrolo-pyridine framework. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit interesting bioactivity, making it a candidate for studies in enzymatic interactions and cellular processes. Its potential as a bioactive molecule could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound’s unique structure and potential bioactivity suggest it could be explored for therapeutic applications. Research may focus on its efficacy in treating specific diseases or conditions.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
Mécanisme D'action
The mechanism of action for (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hexahydro-azirino-pyrrolo-pyridines and related heterocyclic structures. Examples include:
- (3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- (3aR,5R,5aS,8aS,8bR)-5-[(Dodecyloxy)methyl]-2,2-dimethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran
Uniqueness
What sets (3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(1R,4R,5R,6S,7R)-4-methyl-9-phenyl-3,9-diazatricyclo[5.3.0.01,3]decane-5,6-diol |
InChI |
InChI=1S/C15H20N2O2/c1-10-13(18)14(19)12-7-16(8-15(12)9-17(10)15)11-5-3-2-4-6-11/h2-6,10,12-14,18-19H,7-9H2,1H3/t10-,12+,13-,14+,15+,17?/m1/s1 |
Clé InChI |
KPUDEQYDFOGNMJ-YODUNPLXSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@@H]2CN(C[C@@]23N1C3)C4=CC=CC=C4)O)O |
SMILES canonique |
CC1C(C(C2CN(CC23N1C3)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)

![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)








![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)

